3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione 3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16785211
InChI: InChI=1S/C10H15NO3/c1-10(2,3)9-11-6(8(13)14-9)4-5-7(11)12/h6,9H,4-5H2,1-3H3
SMILES:
Molecular Formula: C10H15NO3
Molecular Weight: 197.23 g/mol

3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione

CAS No.:

Cat. No.: VC16785211

Molecular Formula: C10H15NO3

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione -

Specification

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
IUPAC Name 3-tert-butyl-3,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole-1,5-dione
Standard InChI InChI=1S/C10H15NO3/c1-10(2,3)9-11-6(8(13)14-9)4-5-7(11)12/h6,9H,4-5H2,1-3H3
Standard InChI Key XKHXNEYLUYSDJF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1N2C(CCC2=O)C(=O)O1

Introduction

Chemical Structure and Nomenclature

Core Architecture

3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione features a bicyclic framework comprising a five-membered pyrrolidine ring fused to a six-membered oxazole-dione system. The tert-butyl group at the 3-position introduces steric bulk, while the 1,5-dione moieties contribute to electrophilic reactivity. Key stereochemical features include the (3R,7aR) configuration observed in resolved enantiomers, which critically influences biological interactions .

Table 1: Structural and Stereochemical Properties

PropertyValueSource
IUPAC Name(3R,7aR)-3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c] oxazole-1,5-dione
Molecular FormulaC₁₂H₁₇NO₃
Molecular Weight223.27 g/mol
Configuration(3R,7aR)

Synthesis and Manufacturing

Key Synthetic Routes

Physicochemical Properties

Thermodynamic Parameters

Experimental data reveal a density of 1.2±0.1 g/cm³ and boiling point of 348.9±42.0°C at standard pressure. The compound exhibits limited aqueous solubility (<0.1 mg/mL) but dissolves readily in polar aprotic solvents like DMSO (≥50 mg/mL) .

Table 2: Physicochemical Profile

PropertyValueMethod
Density1.2±0.1 g/cm³Gas pycnometry
Log P0.38Shake-flask
Vapor Pressure0.0±1.7 mmHg (25°C)Transpiration method
Refractive Index1.536Abbe refractometer

Biological Activity and Research Findings

Antimicrobial Effects

Preliminary screening of related derivatives shows moderate activity against Gram-positive pathogens (MIC: 50 μg/mL against S. aureus), though efficacy against Gram-negative species remains limited . The tert-butyl group appears crucial for membrane penetration, as evidenced by 10-fold potency drops in des-tert-butyl analogs.

Mechanism of Action

Tubulin Interaction

Structural analogs bind the colchicine site on β-tubulin, inducing conformational changes that prevent GTP hydrolysis. This inhibits microtubule assembly, triggering mitotic catastrophe in rapidly dividing cells .

Apoptotic Pathways

Downstream effects include mitochondrial depolarization (ΔΨm loss: 85% at 10 μM) and PARP cleavage within 24 hours of treatment. Reactive oxygen species (ROS) generation amplifies these effects through JNK pathway activation .

Comparison with Related Compounds

Steric vs. Electronic Modifications

Replacing the tert-butyl group with smaller substituents (e.g., methyl) reduces tubulin binding affinity 5-fold while improving aqueous solubility 3-fold. Conversely, aryl substitutions at C7a enhance anticancer potency but increase hepatotoxicity risks .

Table 3: Structure-Activity Relationships

ModificationEffect on IC₅₀ (Tubulin)Solubility Change
tert-Butyl → Methyl5× Increase3× Improvement
C7a Vinyl → Phenyl2× Decrease2× Reduction

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